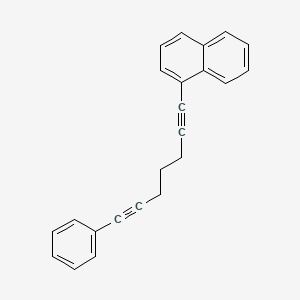
1-(7-Phenylhepta-1,6-diyn-1-YL)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Phenylhepta-1,6-diyn-1-yl)naphthalene is a chemical compound characterized by its unique structure, which includes a naphthalene ring attached to a hepta-1,6-diyn-1-yl chain with a phenyl group at the seventh position
Preparation Methods
The synthesis of 1-(7-Phenylhepta-1,6-diyn-1-yl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and phenylacetylene as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The use of a base such as potassium carbonate and a solvent like tetrahydrofuran is common.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
1-(7-Phenylhepta-1,6-diyn-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups to alkanes.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.
Major Products: The major products formed from these reactions include various substituted naphthalenes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7-Phenylhepta-1,6-diyn-1-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: In the materials science field, it is used in the development of novel polymers and advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(7-Phenylhepta-1,6-diyn-1-yl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or material applications.
Comparison with Similar Compounds
1-(7-Phenylhepta-1,6-diyn-1-yl)naphthalene can be compared with other similar compounds, such as:
1-(7-Phenylhepta-1,6-diyn-1-yl)benzene: This compound has a benzene ring instead of a naphthalene ring, leading to different chemical and physical properties.
1-(7-Phenylhepta-1,6-diyn-1-yl)anthracene: The presence of an anthracene ring introduces additional aromaticity and potential for different reactivity and applications.
1-(7-Phenylhepta-1,6-diyn-1-yl)phenanthrene:
The uniqueness of this compound lies in its specific structure, which combines the properties of naphthalene and phenylacetylene, making it a versatile compound for various applications.
Properties
CAS No. |
701974-97-2 |
|---|---|
Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(7-phenylhepta-1,6-diynyl)naphthalene |
InChI |
InChI=1S/C23H18/c1(2-5-12-20-13-6-4-7-14-20)3-8-15-21-17-11-18-22-16-9-10-19-23(21)22/h4,6-7,9-11,13-14,16-19H,1-3H2 |
InChI Key |
QCSSSOGVGOTRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCC#CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
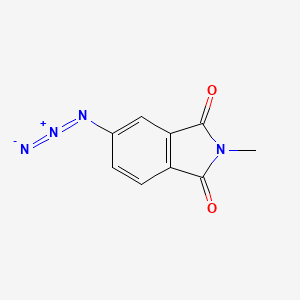
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
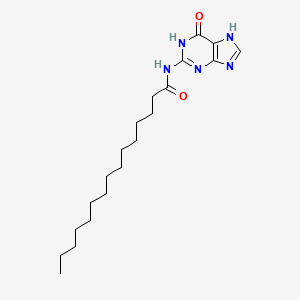
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)



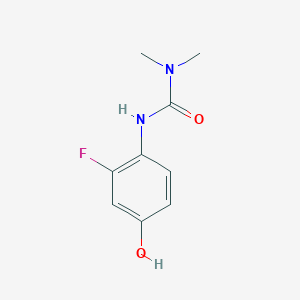
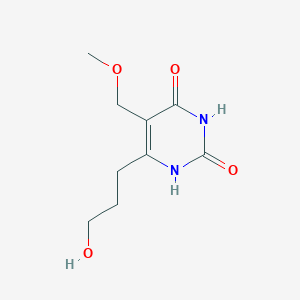
methanone](/img/structure/B12523468.png)
